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molecular formula C9H6FNOS B8451313 2-(3-Fluorophenyl)-2-oxoethyl thiocyanate

2-(3-Fluorophenyl)-2-oxoethyl thiocyanate

Cat. No. B8451313
M. Wt: 195.22 g/mol
InChI Key: WXSRKWJIRXOJIE-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

A solution of 2-bromo-1-(3-fluorophenyl)ethanone (1.00 g, 4.61 mmol) and potassium thiocyanate (448 mg, 4.61 mmol) in ethanol (10 ml) was stirred at 80° C. for 3 hours. After cooling to room temperature, water (12 ml) was poured into the reaction solution, and a crystal was separated by filtration, which was washed with 50% aqueous ethanol solution to give the desired product (668 mg, 74.3%) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
74.3%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1)=[O:4].[S-:12][C:13]#[N:14].[K+].O>C(O)C>[F:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][S:12][C:13]#[N:14])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)F
Name
potassium thiocyanate
Quantity
448 mg
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a crystal was separated by filtration, which
WASH
Type
WASH
Details
was washed with 50% aqueous ethanol solution

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CSC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 668 mg
YIELD: PERCENTYIELD 74.3%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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